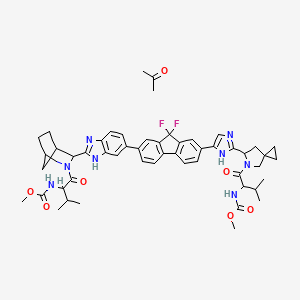
Ledipasvir (acetone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ledipasvir is a direct-acting antiviral agent used in combination with other antiviral agents to treat chronic hepatitis C virus (HCV) infections. It is particularly effective against HCV genotypes 1a, 1b, 4a, and 5a . Ledipasvir is an inhibitor of the HCV non-structural protein 5A (NS5A), which is essential for viral RNA replication and assembly of HCV virions .
Méthodes De Préparation
The preparation of ledipasvir involves several synthetic routes and reaction conditions. One method includes reacting a compound of formula 6 with a compound of formula 5 to obtain a compound of formula 4. This is followed by coupling the compound of formula 4 with a compound of formula 3, and finally converting the compound of formula 2 to ledipasvir . Industrial production methods often involve the use of acetone as a solvent to form an acetone solvate of ledipasvir .
Analyse Des Réactions Chimiques
Ledipasvir undergoes various types of chemical reactions, including substitution and coupling reactions. Common reagents used in these reactions include organic solvents like acetone and reagents such as carbamates and imidazoles . The major products formed from these reactions are intermediates that eventually lead to the final compound, ledipasvir .
Applications De Recherche Scientifique
Ledipasvir has a wide range of scientific research applications, particularly in the field of medicine. It is primarily used as part of combination therapy to treat chronic hepatitis C, an infectious liver disease caused by HCV . Additionally, ledipasvir has shown potential in inhibiting the replication of other viruses, such as SARS-CoV-2, the virus responsible for COVID-19 . This makes it a valuable compound in antiviral research and drug development.
Mécanisme D'action
Ledipasvir exerts its effects by inhibiting the HCV NS5A protein, which is required for viral RNA replication and assembly of HCV virions . Although the exact mechanism of action is not fully understood, it is believed to prevent the hyperphosphorylation of NS5A, which is necessary for viral protein production . This inhibition disrupts the viral life cycle, leading to a reduction in viral load and eventual clearance of the virus from the body.
Comparaison Avec Des Composés Similaires
Ledipasvir belongs to a group of non-structural protein 5A inhibitors used against HCV. Similar compounds include sofosbuvir, velpatasvir, and daclatasvir . Compared to these compounds, ledipasvir has a unique chemical structure that provides it with a high barrier to the development of resistance . This makes it a potent option for the treatment of HCV, especially when used in combination with other antiviral agents like sofosbuvir .
Propriétés
Formule moléculaire |
C52H60F2N8O7 |
|---|---|
Poids moléculaire |
947.1 g/mol |
Nom IUPAC |
methyl N-[1-[6-[5-[9,9-difluoro-7-[2-[2-[2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate;propan-2-one |
InChI |
InChI=1S/C49H54F2N8O6.C3H6O/c1-24(2)39(56-46(62)64-5)44(60)58-23-48(15-16-48)21-38(58)42-52-22-37(55-42)28-9-13-32-31-12-8-26(18-33(31)49(50,51)34(32)19-28)27-10-14-35-36(20-27)54-43(53-35)41-29-7-11-30(17-29)59(41)45(61)40(25(3)4)57-47(63)65-6;1-3(2)4/h8-10,12-14,18-20,22,24-25,29-30,38-41H,7,11,15-17,21,23H2,1-6H3,(H,52,55)(H,53,54)(H,56,62)(H,57,63);1-2H3 |
Clé InChI |
FJPWYOHJVGOKNZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(2,2,2-Trichloroethoxy)sulfonyl]oxy}benzoic acid](/img/structure/B15158309.png)

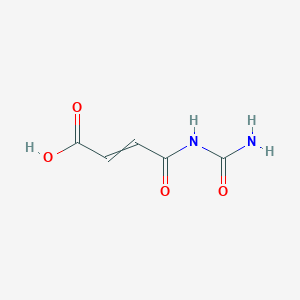
![1H-Indole, 3-[(4-fluorophenyl)sulfonyl]-1-(3-piperidinyl)-](/img/structure/B15158330.png)
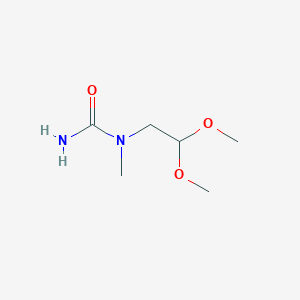
![[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B15158344.png)
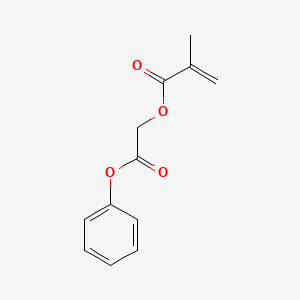
![6-[4-(Benzyloxy)-6-(trifluoromethyl)pyrimidin-2(1H)-ylidene]naphthalen-2(6H)-one](/img/structure/B15158370.png)
![2-[(Propan-2-yl)oxy]ethyl ethylphosphonate](/img/structure/B15158372.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-(phenylsulfonyl)-5-(2-thienyl)-](/img/structure/B15158376.png)
![3-[(2S,3R)-3-Ethyloxiran-2-yl]-1H-2-benzopyran-1-one](/img/structure/B15158403.png)
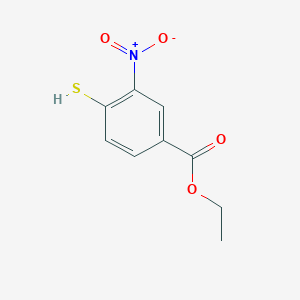
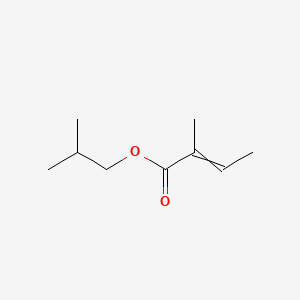
![3-{[(Triphenylstannyl)oxy]carbonyl}-2-[(triphenylstannyl)sulfanyl]pyridine](/img/structure/B15158422.png)
